2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide
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Overview
Description
Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound may be used in the synthesis of boron reagents for Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used widely in organic chemistry for the formation of carbon-carbon bonds. The process is exceptionally mild and functional group tolerant .
Synthesis of Pharmacologically Active Diazines
The compound is a type of diazine, which is a class of organic compounds containing a six-membered aromatic ring with two nitrogen atoms . Diazines have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Synthesis of 2-Chloro-N-(4-Methoxybenzoyl)benzenesulfonamide
2-Chlorobenzenesulfonamide, a related compound, can be used in the synthesis of 2-chloro-N-(4-methoxybenzoyl)benzenesulfonamide . This suggests potential applications in the synthesis of other sulfonamide derivatives.
Antibacterial Applications
Sulfonamides, which include this compound, are an important class of antibacterial drugs used in medicine and veterinary practice . They are widely used in the treatment of infections, especially for patients intolerant to antibiotics .
Synthesis of 1,2,4-Thiadiazine,1-Dioxides
2-Chlorobenzenesulfonamide may be used in the synthesis of 1,2,4-thiadiazine,1-dioxides . These compounds have potential applications in various areas of chemistry and materials science.
Potential Applications in Drug Discovery
Given the wide range of biological activities associated with diazines and sulfonamides, this compound could potentially be used in drug discovery and development processes .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that benzenesulfonamide derivatives, which this compound is a part of, are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The pyrimidine moiety in the compound could potentially interact with biological targets through hydrogen bonding, given the presence of nitrogen atoms in the pyrimidine ring . The sulfonamide group is known to form strong hydrogen bonds with its biological targets, contributing to the compound’s potential bioactivity .
Biochemical Pathways
It’s worth noting that compounds containing a pyrimidine moiety have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer effects . The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance in the body .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
Given the known activities of compounds containing pyrimidine and sulfonamide groups, it’s plausible that this compound could exhibit a range of biological effects, potentially including antimicrobial, antifungal, antiparasitic, and anticancer activities .
properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S/c1-17(2)12-14-7-9(8-15-12)16-20(18,19)11-6-4-3-5-10(11)13/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLRMKJQADFJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide |
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